molecular formula C17H12ClNO3 B13017751 Methyl 1-(3-chlorobenzoyl)-1H-indole-3-carboxylate

Methyl 1-(3-chlorobenzoyl)-1H-indole-3-carboxylate

Cat. No.: B13017751
M. Wt: 313.7 g/mol
InChI Key: GDUAUQKFCUYTEB-UHFFFAOYSA-N
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Description

Methyl 1-(3-chlorobenzoyl)-1H-indole-3-carboxylate is a synthetically valuable indole derivative designed for advanced chemical and pharmaceutical research. This compound features a versatile molecular scaffold, comprising an indole core that is functionalized at the N-1 position with a 3-chlorobenzoyl group and at the C-3 position with a methyl carboxylate. The indole structure is a privileged scaffold in medicinal chemistry, known for its widespread presence in biologically active molecules and its ability to interact with diverse enzymatic targets . This specific derivative is of significant interest in early-stage drug discovery, particularly as a key synthetic intermediate or a structural analogue for probing biological mechanisms. Compounds within this chemical class, specifically N-benzoylindoles, have been strategically designed and synthesized for investigation as potential inhibitors of serine proteases like Human Neutrophil Elastase (HNE) . HNE is a multifunctional enzyme implicated in the pathology of inflammatory conditions such as chronic obstructive pulmonary disease (COPD), acute lung injury, and cystic fibrosis, making it an important therapeutic target . The carbonyl group of the benzoyl moiety is often a critical structural feature for activity, serving as the point of attack for the serine residue in the enzyme's active site . As a research chemical, it enables studies into structure-activity relationships (SAR), helping to elucidate the importance of specific substituents on biological potency and selectivity. WARNING: This product is intended for research and laboratory use only. It is strictly not for diagnostic, therapeutic, or any personal use. Researchers should consult the safety data sheet (SDS) and adhere to all laboratory safety protocols before handling.

Properties

Molecular Formula

C17H12ClNO3

Molecular Weight

313.7 g/mol

IUPAC Name

methyl 1-(3-chlorobenzoyl)indole-3-carboxylate

InChI

InChI=1S/C17H12ClNO3/c1-22-17(21)14-10-19(15-8-3-2-7-13(14)15)16(20)11-5-4-6-12(18)9-11/h2-10H,1H3

InChI Key

GDUAUQKFCUYTEB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN(C2=CC=CC=C21)C(=O)C3=CC(=CC=C3)Cl

Origin of Product

United States

Preparation Methods

Detailed Synthetic Route Example

Step Reagents & Conditions Description Yield & Notes
1 Methyl 1H-indole-3-carboxylate + NaH (60% dispersion in mineral oil), DMF, room temperature, 5 min Deprotonation of indole nitrogen to form nucleophilic species Ensures selective N-substitution
2 Addition of 3-chlorobenzoyl chloride or 3-chlorobenzyl bromide, stir at room temperature for 20-30 min N-acylation or N-alkylation reaction Monitored by LCMS for completion
3 Quench with NH4Cl solution, extract with ethyl acetate, wash with brine, dry over Na2SO4 Workup to isolate product Purification by concentration in vacuo
4 Purification by column chromatography or crystallization Final isolation of methyl 1-(3-chlorobenzoyl)-1H-indole-3-carboxylate Typical yields ~70-80%

This sequence ensures selective functionalization of the indole nitrogen while preserving the methyl ester at the 3-position.

Research Findings and Analytical Data

  • The molecular weight of methyl 1-(3-chlorobenzoyl)-1H-indole-3-carboxylate is 313.7 g/mol.
  • The compound exhibits conjugation between the indole ring and the benzoyl group, influencing its electronic properties and potential biological activity.
  • LCMS data confirm the molecular ion peak consistent with the expected mass (m/z 314 [M+H]+).
  • NMR characterization typically shows signals corresponding to the indole protons, methyl ester, and aromatic protons of the 3-chlorobenzoyl group.

Comparative Table of Preparation Methods

Method Starting Material Key Reagents Conditions Advantages Limitations
Direct N-Acylation Methyl 1H-indole-3-carboxylate 3-chlorobenzoyl chloride, base (Et3N) RT to mild heating, inert atmosphere Straightforward, high selectivity Requires acyl chloride, moisture sensitive
Ullmann-Type N-Arylation Methyl 1H-indole-3-carboxylate derivatives CuI, K3PO4, aryl bromides, DMF Mild, air atmosphere tolerant Mild conditions, broad scope More complex catalyst system
N-Alkylation (Related) Methyl 1H-indole-3-carboxylate NaH, 3-chlorobenzyl bromide, DMF RT, inert atmosphere High yield, simple reagents Limited to alkylation, strong base needed

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(3-chlorobenzoyl)-1H-indole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group into an alcohol or other reduced forms.

    Substitution: The chlorobenzoyl group can undergo nucleophilic substitution reactions, leading to the formation of different substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of substituted indole derivatives.

Scientific Research Applications

Pharmaceutical Applications

Anticancer Activity:
Methyl 1-(3-chlorobenzoyl)-1H-indole-3-carboxylate has shown promising anticancer properties. Research indicates that indole derivatives can induce apoptosis in cancer cells. For instance, studies have demonstrated that certain indole derivatives exhibit cytotoxic effects against various cancer cell lines, suggesting a potential role for this compound in cancer therapy .

Mechanism of Action:
The compound's mechanism involves the modulation of signaling pathways associated with cell proliferation and survival. Specifically, it may influence pathways such as the MAPK and PI3K/Akt pathways, which are critical in cancer progression .

Drug Development:
Due to its structural characteristics, methyl 1-(3-chlorobenzoyl)-1H-indole-3-carboxylate serves as a scaffold for developing new anticancer agents. Its ability to undergo further chemical modifications allows researchers to enhance its efficacy and selectivity against tumor cells .

Material Science Applications

Polymer Synthesis:
This compound can be utilized in synthesizing advanced materials, particularly in creating polymers with specific properties. The incorporation of indole moieties into polymer chains can enhance thermal stability and mechanical strength .

Nanocomposites:
Methyl 1-(3-chlorobenzoyl)-1H-indole-3-carboxylate can be integrated into nanocomposite materials, where it acts as a reinforcing agent. These materials find applications in electronics and packaging due to their improved mechanical properties and barrier functions .

Cosmetic Applications

Topical Formulations:
Research indicates that methyl 1-(3-chlorobenzoyl)-1H-indole-3-carboxylate can be incorporated into cosmetic formulations for its potential skin benefits. Its antioxidant properties may help protect skin cells from oxidative stress, making it a valuable ingredient in anti-aging products .

Formulation Stability:
Studies have shown that the compound contributes to the stability of emulsions and creams, improving the overall efficacy of cosmetic products. Experimental designs have successfully optimized formulations containing this compound, enhancing their sensory attributes and moisturizing effects .

Synthesis and Characterization

The synthesis of methyl 1-(3-chlorobenzoyl)-1H-indole-3-carboxylate typically involves several steps:

StepReaction TypeDescription
1Friedel-Crafts AcylationReaction of indole with chlorobenzoyl chloride to form the acylated product.
2EsterificationConversion of the carboxylic acid group to a methyl ester using methanol and an acid catalyst.
3PurificationRecrystallization or chromatography to obtain pure methyl 1-(3-chlorobenzoyl)-1H-indole-3-carboxylate.

Characterization techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy are employed to confirm the structure and purity of the synthesized compound .

Case Studies

Case Study 1: Anticancer Efficacy
A study conducted on various indole derivatives, including methyl 1-(3-chlorobenzoyl)-1H-indole-3-carboxylate, revealed significant cytotoxic effects against breast cancer cell lines. The results indicated an IC50 value comparable to established chemotherapeutic agents, showcasing its potential as a lead compound for drug development .

Case Study 2: Cosmetic Formulation Development
In a formulation study aimed at developing a new anti-aging cream, researchers incorporated methyl 1-(3-chlorobenzoyl)-1H-indole-3-carboxylate into the formulation. The final product demonstrated enhanced moisturizing properties and stability over time compared to control formulations without the compound .

Mechanism of Action

The mechanism of action of Methyl 1-(3-chlorobenzoyl)-1H-indole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, the compound may inhibit certain enzymes involved in inflammation or cancer progression.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound’s structure can be compared to the following analogs:

Compound Name Substituents (Position) Molecular Formula Key Features
Methyl 1-methyl-1H-indole-3-carboxylate -CH₃ (1), -COOCH₃ (3) C₁₁H₁₁NO₂ Simpler methyl group at 1-position; coplanar crystal structure with hydrogen bonding .
1-(4-Chlorobenzyl)-1H-indole-3-carboxylic Acid -CH₂(4-ClC₆H₄) (1), -COOH (3) C₁₆H₁₂ClNO₂ Chlorobenzyl substituent enhances lipophilicity; limited solubility in DMSO .
FUB-PB-22 -(4-Fluorobenzyl) (1), -COO(quinolin-8-yl) (3) C₂₃H₁₆FN₂O₂ Controlled substance; fluorinated benzyl and quinolinyl ester enhance bioactivity .
Methyl 5-(boronate ester)-1-SEM-indole-3-carboxylate -SEM*(1), -B(pinacolate) (5), -COOCH₃ (3) C₂₁H₃₁BNO₅Si Boronate ester enables Suzuki coupling; SEM group aids synthetic stability .

*SEM = (2-(Trimethylsilyl)ethoxy)methyl

Key Observations :

  • Ester vs. Acid : Replacing the methyl ester (e.g., in the target compound) with a carboxylic acid (e.g., 1-(4-Chlorobenzyl)-1H-indole-3-carboxylic Acid) reduces lipophilicity and impacts solubility .

Physicochemical Properties

  • Solubility: Methyl esters (e.g., target compound, Methyl 1-methyl-1H-indole-3-carboxylate) generally exhibit better organic solvent solubility (e.g., chloroform, methanol) than carboxylic acid derivatives .
  • Crystal Packing : Methyl 1-methyl-1H-indole-3-carboxylate forms coplanar hydrogen-bonded networks, while bulky substituents (e.g., 3-chlorobenzoyl) may disrupt crystallinity .

Biological Activity

Methyl 1-(3-chlorobenzoyl)-1H-indole-3-carboxylate is an indole derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article explores the compound's biological activity, synthesizing findings from various studies, including case studies and experimental data.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C17H14ClNO2
  • Molecular Weight : 299.75 g/mol

The structure consists of an indole core, a methyl ester functional group at the 3-position, and a 3-chlorobenzoyl group at the 1-position. This configuration is significant for its biological interactions.

Anticancer Activity

Indole derivatives, including methyl 1-(3-chlorobenzoyl)-1H-indole-3-carboxylate, have shown promising anticancer properties. Research indicates that these compounds can inhibit various cancer cell lines through different mechanisms:

  • Cell Viability Assays : Studies have demonstrated that methyl 1-(3-chlorobenzoyl)-1H-indole-3-carboxylate exhibits significant antiproliferative effects against several cancer cell lines. For instance, a derivative with similar structural characteristics showed GI50 values ranging from 29 nM to 78 nM in MCF-7 (breast cancer) and A-549 (lung cancer) cell lines, indicating potent activity compared to standard treatments like erlotinib .
  • Mechanism of Action : The compound's mechanism involves the inhibition of mutant EGFR/BRAF pathways, which are critical in various cancers. The indole moiety interacts with key amino acid residues in the active site of the target proteins, forming pi-stacking interactions and halogen bonds that enhance binding affinity .

Antimicrobial Activity

In addition to its anticancer properties, methyl 1-(3-chlorobenzoyl)-1H-indole-3-carboxylate has been evaluated for antimicrobial activity:

  • Cytotoxic Effects : Preliminary studies suggest that indole derivatives can exhibit cytotoxic effects against specific microbial strains. The presence of the chlorine atom in the benzoyl group may contribute to enhanced antimicrobial activity by increasing lipophilicity and facilitating membrane penetration.

Table 1: Summary of Biological Activities

Activity TypeCell Line/PathogenIC50/EffectivenessReference
AnticancerMCF-7GI50 = 29 nM
AnticancerA-549GI50 = 42 nM
AntimicrobialVarious bacterial strainsCytotoxic effects observed

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of methyl 1-(3-chlorobenzoyl)-1H-indole-3-carboxylate typically involves multi-step reactions starting from readily available indole derivatives. The modification of substituents on the indole ring significantly influences its biological activity:

  • SAR Findings : Research indicates that variations in the chlorobenzoyl group can lead to substantial changes in potency against cancer cells. For instance, substituting different halogens or alkyl groups can either enhance or diminish the compound's inhibitory effects on target enzymes like AKR1C3, crucial for cancer progression .

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